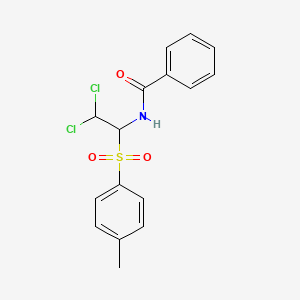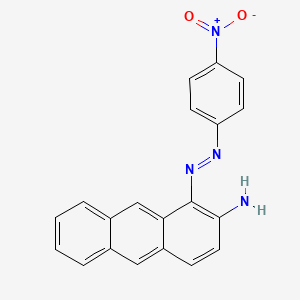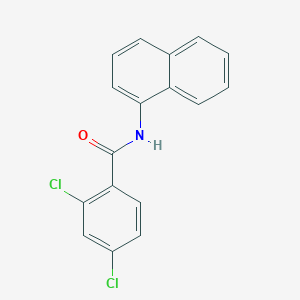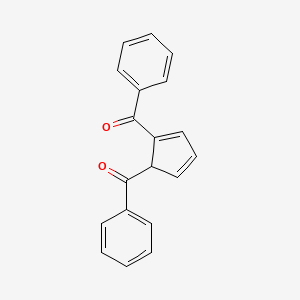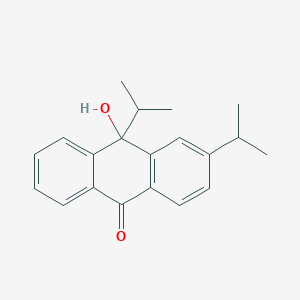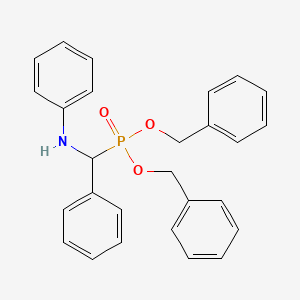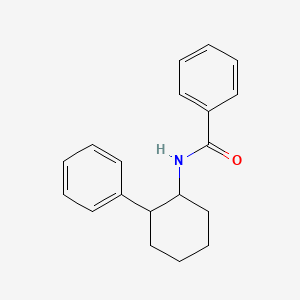
2-(2-Methoxyethyl)-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethyl)-6-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a 2-methoxyethyl group at the second position and a methyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyethyl)-6-methylpyridine typically involves the alkylation of 6-methylpyridine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as nickel dichloride in combination with zinc dust can enhance the efficiency of the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form 2-(2-methoxyethyl)-6-methylpiperidine.
Substitution: It can participate in electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-(2-methoxyethyl)-6-methylpiperidine.
Substitution: Halogenated derivatives of the pyridine ring.
Applications De Recherche Scientifique
2-(2-Methoxyethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may act as a ligand for certain pyridine-binding proteins .
Comparaison Avec Des Composés Similaires
2-Methoxyethanol: An organic compound with similar functional groups but different applications.
2-(2-Methoxyethyl)phenol: Another compound with a 2-methoxyethyl group but attached to a phenol ring.
Uniqueness: 2-(2-Methoxyethyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
71172-56-0 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-(2-methoxyethyl)-6-methylpyridine |
InChI |
InChI=1S/C9H13NO/c1-8-4-3-5-9(10-8)6-7-11-2/h3-5H,6-7H2,1-2H3 |
Clé InChI |
ZKQBRFRQZNYNQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


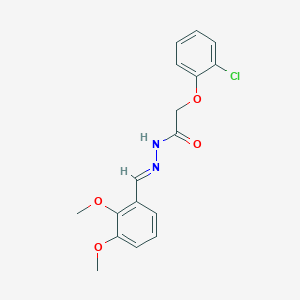

![N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide](/img/structure/B11958871.png)
